Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine
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Overview
Description
Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The subsequent steps involve the formation of the propyl amine chain through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted amines .
Scientific Research Applications
Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylpyridine: Used in pest control due to its superior properties compared to traditional phenyl-containing insecticides.
Uniqueness: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine stands out due to its unique combination of a trifluoromethyl group and a propyl amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
886763-10-6 |
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Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8,15H,3,5,7H2,1H3 |
InChI Key |
SHWAZXOSHBKWDL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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